3,4,5-Trimethoxybenzaldoxime
Description
Significance of Oxime Derivatives in Organic and Medicinal Chemistry
Oximes, a class of organic compounds characterized by the functional group C=N-OH, have been a cornerstone of organic chemistry for over a century. numberanalytics.comnumberanalytics.com Their discovery dates back to the 19th century, and since then, they have become indispensable as intermediates in a wide array of chemical reactions. numberanalytics.com The versatility of oximes stems from the reactivity of the hydroxylamine (B1172632) group attached to a carbon atom, which can be readily converted into other functional groups, facilitating the synthesis of complex molecules like amines, nitriles, and various nitrogen-containing heterocycles. numberanalytics.comtestbook.com
In the realm of medicinal chemistry, oximes and their derivatives hold a position of considerable importance. nih.govnih.gov They are recognized for a spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant properties. nih.govencyclopedia.pub A significant application of oximes is as reactivators for the enzyme acetylcholinesterase, which is inhibited by organophosphate nerve agents and pesticides, making them crucial antidotes in cases of poisoning. nih.govnih.gov Furthermore, several FDA-approved drugs, particularly within the cephalosporin (B10832234) class of antibiotics like cefuroxime (B34974) and ceftizoxime, feature an oxime functional group, highlighting their therapeutic relevance. nih.govencyclopedia.pubnih.gov The ability of oximes to act as both weak acids and weak bases, coupled with their capacity to form stable complexes with metal ions, further broadens their utility in areas such as catalysis and analytical chemistry. testbook.comrsc.org
Overview of 3,4,5-Trimethoxybenzaldoxime as a Key Chemical Scaffold
This compound, a derivative of benzaldehyde, is emerging as a valuable building block in organic synthesis. lookchem.com Its structure, featuring a trimethoxylated benzene (B151609) ring attached to an aldoxime group, provides a unique combination of functionalities for chemical modification. The synthesis of this compound is typically achieved through the condensation reaction of 3,4,5-trimethoxybenzaldehyde (B134019) with hydroxylamine. mdpi.com This precursor, 3,4,5-trimethoxybenzaldehyde, is itself an important intermediate in the synthesis of various pharmaceuticals. wikipedia.orgmdma.ch
The research interest in this compound stems from its potential as a scaffold for creating more complex molecules with specific biological activities. lookchem.commdpi.com For instance, it has been utilized in the synthesis of novel isoxazoloquinone derivatives. mdpi.comresearchgate.net These derivatives have shown promise in research targeting signaling pathways in cancer cells. mdpi.comresearchgate.net The trimethoxy substitution pattern on the aromatic ring can influence the electronic properties and steric interactions of the molecule, which can be fine-tuned in subsequent synthetic steps to optimize the desired chemical or biological properties.
Below is a data table summarizing the key chemical properties of this compound:
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₄ lookchem.comguidechem.com |
| Molecular Weight | 211.21 g/mol lookchem.com |
| Boiling Point | 321 °C at 760 mmHg lookchem.comlookchem.com |
| Flash Point | 148 °C lookchem.comlookchem.com |
| Density | 1.14 g/cm³ lookchem.comlookchem.com |
| Hydrogen Bond Donor Count | 1 lookchem.comechemi.com |
| Hydrogen Bond Acceptor Count | 5 lookchem.comechemi.com |
| Rotatable Bond Count | 4 lookchem.comechemi.com |
The physical and chemical properties of this compound make it a versatile reagent in organic synthesis. Its moderate polarity and ability to participate in various reactions, including cyclizations, make it a valuable tool for chemists seeking to construct complex molecular architectures. mdpi.com As research continues to uncover new applications, the importance of this compound as a key chemical scaffold is expected to grow.
Structure
2D Structure
3D Structure
Properties
CAS No. |
65567-36-4 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
(NZ)-N-[(3,4,5-trimethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO4/c1-13-8-4-7(6-11-12)5-9(14-2)10(8)15-3/h4-6,12H,1-3H3/b11-6- |
InChI Key |
QVZGKUBQTJBLKI-WDZFZDKYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N\O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NO |
Origin of Product |
United States |
Synthetic Methodologies for 3,4,5 Trimethoxybenzaldoxime and Its Precursors
Conventional Synthetic Routes to 3,4,5-Trimethoxybenzaldoxime
The formation of this compound is a direct conversion from its corresponding aldehyde.
The most common and straightforward method for synthesizing this compound involves the reaction of 3,4,5-Trimethoxybenzaldehyde (B134019) with hydroxylamine (B1172632). ontosight.ai This reaction is a classic condensation process where the carbonyl group of the aldehyde reacts with hydroxylamine to form an oxime functional group (-C=N-OH). ontosight.ainih.gov
The synthesis is typically carried out by dissolving 3,4,5-Trimethoxybenzaldehyde in a suitable solvent, such as ethanol (B145695) or methanol (B129727). ontosight.aiorgsyn.org A solution of hydroxylamine hydrochloride is then added, often in the presence of a base like sodium hydroxide (B78521) to liberate the free hydroxylamine. orgsyn.org The reaction can proceed at room temperature. orgsyn.orglookchem.com In some procedures, the mixture is gently heated to ensure the completion of the reaction. orgsyn.org One study reports that condensation with hydroxylamine hydrochloride under acidic conditions (pH 4–5) can achieve yields greater than 85%.
A study focused on green chemistry principles demonstrated the synthesis of various aryl oximes, including derivatives of 3,4,5-Trimethoxybenzaldehyde, using hydroxylamine hydrochloride in mineral water at room temperature without a catalyst. lookchem.com This method is highlighted as economical, practical, and environmentally friendly. lookchem.com
Table 1: Conventional Synthesis of this compound
| Reactants | Reagents/Solvents | Conditions | Yield |
|---|---|---|---|
| 3,4,5-Trimethoxybenzaldehyde, Hydroxylamine Hydrochloride | Ethanol, Water, Sodium Hydroxide | Room temperature, followed by cooling | 97-98% orgsyn.org |
Advanced Synthetic Approaches for 3,4,5-Trimethoxybenzaldehyde (Precursor)
3,4,5-Trimethoxybenzaldehyde is a crucial intermediate for various pharmaceuticals, which has driven the development of diverse synthetic methods, from laboratory to industrial scales. wikipedia.orgbloomtechz.com
Green chemistry focuses on developing environmentally benign processes. For 3,4,5-Trimethoxybenzaldehyde, several greener routes have been explored.
One patented green process involves the methylation of syringaldehyde (B56468) sodium salt with dimethyl sulfate (B86663) in an anhydrous solvent under alkaline conditions. google.com This method reports a high product yield of 96.7-98.2%, allows for solvent recovery and recycling, and reduces the generation of methanol as a byproduct, enhancing industrial safety. google.com
Another approach is the catalytic oxidation of 3,4,5-trimethoxytoluene. Research has shown that using a Co(OAc)₂–Mn(OAc)₂ catalyst in acetic acid under oxygen pressure at 110°C can yield 92% of the desired aldehyde. researchgate.net Catalytic oxidation methods are attractive for industrial-scale manufacturing due to their efficiency. bloomtechz.com Platinum-based catalysts (e.g., Pt/C) and ruthenium-based complexes have also shown high activity and selectivity in oxidizing the precursor alcohol to the aldehyde, often under mild conditions. bloomtechz.com
Enzymatic catalysis represents a frontier in green synthesis. Oxidoreductase enzymes, specifically alcohol oxidases, have been investigated for the selective oxidation of 3,4,5-trimethoxybenzyl alcohol. bloomtechz.com A study screening various carboxylic acid reductases (CARs) found that Mycobacterium abscessus CAR could effectively convert syringic acid to syringaldehyde (a related phenolic aldehyde) with a 90% yield, showcasing the potential of biocatalysis in producing these valuable aromatic compounds. colab.ws
The Knoevenagel condensation, a fundamental reaction in organic synthesis, has also been adapted to greener conditions. One study demonstrated the condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid using benign inorganic ammonia (B1221849) salts like ammonium (B1175870) bicarbonate, largely in a solid-phase reaction, achieving a 73% yield of the corresponding cinnamic acid. sciencemadness.org This avoids the use of hazardous reagents like pyridine (B92270) and piperidine. sciencemadness.org
For large-scale production, synthetic routes must be economical, efficient, and scalable. A common industrial synthesis starts from p-cresol, proceeding through bromination and nucleophilic substitution with sodium methoxide (B1231860), followed by oxidation of the methyl group to an aldehyde. wikipedia.org Another established route begins with the more accessible and less expensive vanillin. google.commdma.ch This multi-step process involves:
Bromination: Vanillin is brominated to form 5-bromovanillin (B1210037). google.commdma.ch
Hydrolysis/Methoxylation: The 5-bromovanillin can be hydrolyzed to 5-hydroxyvanillin, or the bromine can be exchanged for a methoxide group using a copper(I)-catalyzed reaction. google.comtandfonline.com
Methylation: The final hydroxyl group is methylated, typically using dimethyl sulfate, to yield 3,4,5-Trimethoxybenzaldehyde. google.commdma.chtandfonline.com
The Rosenmund reduction of 3,4,5-trimethoxybenzoyl chloride is another method used for production, though modifications have been developed to overcome the disadvantages of the classical method, such as long reaction times and inefficient hydrogen use, by performing the reaction in a closed system under low pressure with a hydrogen chloride acceptor. orgsyn.org
Process intensification using microreactors and continuous flow synthesis is also being explored to improve safety, efficiency, and scalability without the need for extensive re-optimization when moving from lab to industrial scale. core.ac.uk
Table 2: Comparison of Industrial Precursor Synthesis Routes
| Starting Material | Key Steps | Advantages |
|---|---|---|
| p-Cresol | Aromatic substitution (bromination), Nucleophilic substitution (methoxylation), Oxidation | Utilizes common industrial reactions. wikipedia.org |
| Vanillin | Bromination, Hydrolysis/Methoxylation, Methylation | Economical, high-yielding, and uses readily available starting material. google.commdma.ch |
| 3,4,5-Trimethoxybenzoyl Chloride | Modified Rosenmund Reduction | Improved efficiency and safety over classical method. orgsyn.org |
Wastewater treatment from the manufacturing process is another critical industrial consideration. Studies have investigated integrated Fenton-UASB (Upflow Anaerobic Sludge Blanket) systems to treat wastewater from 3,4,5-Trimethoxybenzaldehyde production, demonstrating high efficiency in removing chemical oxygen demand (COD) and the specific organic compounds. semanticscholar.org
Chemical Transformations and Derivatization Strategies of 3,4,5 Trimethoxybenzaldoxime
Conversion to Nitriles
The dehydration of aldoximes is a fundamental route for the synthesis of nitriles. This transformation is particularly efficient for 3,4,5-Trimethoxybenzaldoxime, utilizing various reagent systems that promote the elimination of water from the oxime moiety.
A notably mild and efficient method for converting this compound to its corresponding nitrile, 3,4,5-trimethoxybenzonitrile (B158541), involves the use of a triphenylphosphine (B44618)–iodine (TPP–I2) reagent system. mdpi.com In a typical procedure, the aldoxime is treated with equimolar amounts of triphenylphosphine and iodine in dichloromethane (B109758). mdpi.com The reaction proceeds smoothly at room temperature and is generally complete within a few hours, affording the nitrile product in high yield. mdpi.com
This method is highly effective for a wide range of structurally diverse aldoximes, and the presence of electron-donating methoxy (B1213986) groups on the aromatic ring in this compound does not impede the reaction. mdpi.com The reaction mixture is typically worked up by dilution and washing with a sodium thiosulphate solution to remove excess iodine, followed by standard purification. mdpi.com
Table 1: Dehydration of this compound with TPP-I2
| Reactant | Reagent System | Solvent | Time (h) | Temperature | Product | Yield (%) |
|---|
Beyond the TPP–I2 system, a variety of other protocols have been developed for the dehydration of aldoximes to nitriles. While not all have been specifically documented with this compound, they represent viable alternative strategies. These methods often aim to overcome the limitations of harsh classical reagents like phosphorus pentoxide or thionyl chloride. researchgate.net
Modern catalytic approaches offer milder conditions and reduced waste. researchgate.netmolaid.com Examples of such protocols include:
Rhenium(VII) Oxo Complexes: These have been shown to be extremely active catalysts for the dehydration of aldoximes. mdpi.com
Lewis Acid Catalysis: The combination of 2-methylene-1,3-dioxepane (B1205776) with a Lewis acid catalyst can effectively transform aldoximes into nitriles. mdpi.com
Hydrated Media Systems: A system composed of AlCl3·6H2O/KI/H2O/CH3CN provides a novel medium for the dehydration reaction.
Electrochemical Synthesis: Direct, halogen-free electrochemical methods have been developed that convert oximes to nitriles using inexpensive electrode materials like graphite (B72142) and lead. researchgate.netmolaid.com This approach proceeds through a domino oxidation-reduction sequence, potentially involving a nitrile oxide intermediate, and avoids the use of corrosive chemical reagents. researchgate.netmolaid.com
Formation of Imidoyl Chlorides
The conversion of aldoximes to imidoyl chlorides (also known as hydroximoyl chlorides) is a key step in the synthesis of other functional groups and heterocycles, as they serve as stable precursors to reactive nitrile oxides.
A rapid and effective method for the synthesis of hydroximoyl chlorides from aldoximes involves treatment with N-tert-butyl-N-chlorocyanamide. researchgate.net This reagent has been shown to convert aldoximes to the corresponding hydroximoyl chlorides in quantitative yields in under a minute. researchgate.net The resulting imidoyl chlorides are direct precursors for nitrile oxides upon dehydrohalogenation. researchgate.net
While this specific reagent provides a highly efficient route, a more commonly documented method for this transformation on aromatic aldoximes utilizes N-chlorosuccinimide (NCS). rsc.orgthieme-connect.de The reaction of an aldoxime with NCS, often in a solvent like dimethylformamide (DMF), yields the corresponding N-hydroxyimidoyl chloride. rsc.orgthieme-connect.de This particular system is noted to be effective for aromatic aldoximes, including those with electron-rich substituents like methoxy groups, which can be challenging for other chlorinating agents. thieme-connect.de The resulting 3,4,5-trimethoxybenzimidoyl chloride is a versatile intermediate.
Cycloaddition Reactions
The derivatives of this compound are valuable precursors for cycloaddition reactions, leading to the formation of important five-membered heterocyclic rings like isoxazolines and isoxazoles.
The primary application of the imidoyl chloride derived from this compound is its role as a precursor to 3,4,5-trimethoxybenzonitrile oxide. This nitrile oxide is a 1,3-dipole that readily participates in cycloaddition reactions. researchgate.netthieme-connect.de
The synthesis is typically performed as a one-pot reaction. First, the aldoxime is converted to the imidoyl chloride using a chlorinating agent like NCS. rsc.orgresearchgate.net Then, in the presence of a base such as triethylamine (B128534) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the imidoyl chloride undergoes dehydrochlorination in situ to generate the reactive nitrile oxide. researchgate.netrsc.org If a dipolarophile, such as an alkene, is present in the reaction mixture, the nitrile oxide is immediately trapped in a [3+2] cycloaddition reaction to yield a 3,5-disubstituted isoxazoline (B3343090). researchgate.netrsc.org This tandem, one-pot approach is highly efficient for constructing the isoxazoline scaffold from aldoximes. rsc.org
Synthesis of Isoxazoloquinone Derivatives
The chemical reactivity of this compound extends to the synthesis of complex heterocyclic structures, notably isoxazoloquinone derivatives. These compounds are of interest due to their potential biological activities. The synthesis typically involves a cyclization reaction where the oxime functionality plays a crucial role.
One specific example is the synthesis of 3-(3,4,5-Trimethoxyphenyl)-naphtho[2,3-d]isoxazole-4,9-dione. In this process, 3,4,5-trimethoxybenzaldehyde (B134019) oxime is reacted with 1,4-naphthoquinone (B94277) in the presence of triethylamine and aqueous sodium hypochlorite (B82951) in a dichloromethane solvent. nih.gov The reaction proceeds at room temperature over 24 hours. nih.gov This method provides a direct route to constructing the isoxazole (B147169) ring fused to the quinone system. nih.gov
Another notable derivative, ZSW, which is 3-(3,4,5-Trimethoxyphenyl)isoxazolo[4,5-g]quinoline-4,9-dione, is synthesized through the cyclization of 7-bromoquinoline-5,8-dione with this compound. nih.gov This reaction is also carried out in dichloromethane with triethylamine and aqueous sodium hypochlorite at room temperature, but for a longer duration of 36 hours. nih.gov The resulting isoxazoloquinone derivative has shown potential in inhibiting tumor growth by targeting specific biological pathways. nih.govresearchgate.net
The synthesis of 3,4,5-trisubstituted isoxazoles can also be achieved through a [3+2]-cycloaddition of nitrile oxides, which can be generated from aldoximes, with various carbonyl compounds. beilstein-journals.org Although not a direct synthesis of isoxazoloquinones, this methodology highlights the versatility of the oxime group in forming isoxazole rings, a key structural feature of the target compounds.
Table 1: Synthesis of Isoxazoloquinone Derivatives
| Product Name | Starting Materials | Reagents and Conditions | Yield (%) | Reference |
| 3-(3,4,5-Trimethoxyphenyl)-naphtho[2,3-d]isoxazole-4,9-dione | 1,4-Naphthoquinone, 3,4,5-Trimethoxybenzaldehyde oxime | Triethylamine, 5.5% aq. NaOCl, Dichloromethane, RT, 24h | 76.98 | nih.govresearchgate.net |
| 3-(3,4,5-Trimethoxyphenyl)isoxazolo[4,5-g]quinoline-4,9-dione (ZSW) | 7-Bromoquinoline-5,8-dione, this compound | Triethylamine, 5.5% aq. NaOCl, Dichloromethane, 25°C, 36h | Good | nih.gov |
Other Reactions and Chemical Reactivity
Hydroxamic acids are a class of organic compounds with the general formula R-C(=O)-N(OH)-R'. They can be synthesized from various carboxylic acid derivatives, including esters and acid chlorides, by reaction with hydroxylamine (B1172632). wikipedia.orgallresearchjournal.com While direct conversion of this compound to a hydroxamic acid is not the standard route, the related aldehyde, 3,4,5-trimethoxybenzaldehyde, can be a precursor. The Angeli-Rimini reaction, for instance, allows for the synthesis of hydroxamic acids from aldehydes. wikipedia.orgallresearchjournal.com
The general synthesis of hydroxamic acids often involves the reaction of an ester with a hydroxylamine salt. wikipedia.org For example, benzohydroxamic acid can be prepared from methyl benzoate (B1203000) and hydroxylamine. wikipedia.org Another method involves the use of polymer-supported 1-hydroxybenzotriazole (B26582) for the synthesis of low molecular weight hydroxamic acids from carboxylic acids and hydroxylamine. allresearchjournal.com
This compound can participate in condensation reactions, which are fundamental in forming larger molecules and various heterocyclic systems. Condensation reactions involving aldehydes and amines, known as the Mannich reaction, demonstrate the reactivity of the carbonyl group, from which the oxime is derived. oregonstate.edu
The Claisen condensation, a carbon-carbon bond-forming reaction, occurs between two esters or an ester and another carbonyl compound in the presence of a strong base, resulting in a β-keto ester. masterorganicchemistry.comlibretexts.org While this compound itself does not directly undergo Claisen condensation, the parent aldehyde or related esters can participate in such reactions. For instance, the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones can be achieved through a one-pot, three-component reaction involving an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride, which is a type of Knoevenagel condensation. nih.govresearchgate.net
The cleavage of oximes back to their corresponding carbonyl compounds is a crucial deprotection step in organic synthesis. However, oximes can exhibit resistance to cleavage under certain conditions. The stability of the oxime group is an important consideration in multi-step syntheses where protecting groups are employed.
Deprotection strategies often involve acidic conditions. For example, trifluoroacetic acid (TFA) is a common reagent used for the cleavage of various protecting groups in peptide synthesis. peptide.comwhu.edu.cn The choice of the cleavage cocktail depends on the protecting groups present and the sensitivity of the molecule. whu.edu.cn While specific studies on the resistance of this compound to deprotection are not detailed in the provided results, the general stability of oximes suggests that harsh conditions may be required for its cleavage back to 3,4,5-trimethoxybenzaldehyde. The deprotection of related protecting groups like the 4-methoxybenzyl (PMB) ether has been shown to be challenging with certain reagents like DDQ, while being successful with strong acids like TFA. nih.gov
The asymmetric reduction of oxime ethers is a valuable method for the synthesis of optically active primary amines. This transformation can be achieved using chiral reducing agents. One such system involves the use of sodium borohydride (B1222165) (NaBH4) in combination with zirconium tetrachloride (ZrCl4) and a chiral amino alcohol. rsc.org This method has been successfully applied to the enantioselective reduction of various ketoxime O-alkyl ethers, yielding primary amines with high enantiomeric excess. rsc.org
The success of the asymmetric reduction is influenced by several factors, including the solvent, reaction temperature, the specific structure of the chiral amino alcohol, and the stoichiometry of the reagents. rsc.org Another approach involves the use of chiral spiroborate esters with an O3BN framework, which have been shown to effectively promote the enantioselective reduction of aralkyloxime ethers with borane-THF. researchgate.net
Oxime ethers derived from compounds like this compound can serve as directing groups in palladium-catalyzed C-H bond functionalization reactions. researchgate.net This strategy allows for the selective introduction of functional groups at otherwise unreactive C(sp3)–H bonds. rsc.orgrsc.org The directing group coordinates to the palladium catalyst, bringing it into proximity with a specific C-H bond, thereby facilitating its activation. nih.gov
For example, 2,4,6-trimethoxybenzaldoxime has been utilized as an exo-type directing group in the palladium-catalyzed mono-aroyloxylation of O-alkyl substituted oxime ethers. researchgate.net This protocol enables the site-selective functionalization of aliphatic alcohols. The directing group can be readily removed after the reaction, providing access to valuable functionalized products. researchgate.net This approach highlights the utility of oxime ethers in directing C-H activation, a powerful tool in modern organic synthesis.
Spectroscopic and Advanced Analytical Characterization of 3,4,5 Trimethoxybenzaldoxime and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 3,4,5-Trimethoxybenzaldoxime. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The protons of the three methoxy (B1213986) groups (–OCH₃) typically appear as a sharp singlet, or as two separate singlets if their chemical environments differ. The aromatic protons on the benzene (B151609) ring and the proton of the oxime group (–CH=NOH) also produce characteristic signals. The chemical shifts (δ) for these protons are influenced by the electron-donating or -withdrawing nature of the substituents on the aromatic ring.
The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. The carbon atoms of the methoxy groups, the aromatic ring, and the oxime functional group all resonate at characteristic chemical shifts.
| ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Assignment | Chemical Shift (ppm) |
| Aromatic CH | 6.5-8.0 libretexts.org |
| Oxime CH | 8.14 (s, 1H) scispace.com |
| Methoxy (OCH₃) | 3.5-4.0 libretexts.org |
| Hydroxyl (OH) | Variable |
This table presents typical chemical shift ranges for the main functional groups in this compound and its derivatives. Specific values can vary based on the solvent and the specific derivative.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, MS provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. The molecular formula of this compound is C₁₀H₁₃NO₄, with a molecular weight of approximately 211.21 g/mol . lookchem.com
High-Resolution Mass Spectrometry (HRMS) offers a more precise measurement of the mass, allowing for the unambiguous determination of the elemental formula. This is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, HRMS can confirm the presence of four oxygen atoms and one nitrogen atom in the structure of this compound.
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Under electron ionization (EI), the molecule can break apart in predictable ways, and the resulting fragment ions can help to confirm the presence of specific functional groups, such as the trimethoxy-substituted benzene ring.
| Ion | Calculated m/z | Observed m/z (HRMS) | Formula |
| [M+H]⁺ | 212.0917 | 212.0919 | C₁₀H₁₄NO₄⁺ |
| [M+Na]⁺ | 234.0736 | 234.0738 | C₁₀H₁₃NNaO₄⁺ |
This table provides an example of expected and observed mass-to-charge ratios for this compound in high-resolution mass spectrometry.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.
Key absorptions in the IR spectrum include:
O–H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the oxime.
C–H Stretch (aromatic): Absorptions typically appear above 3000 cm⁻¹.
C–H Stretch (aliphatic): Absorptions from the methoxy groups are found just below 3000 cm⁻¹.
C=N Stretch: A sharp peak around 1640-1680 cm⁻¹ is characteristic of the carbon-nitrogen double bond in the oxime. uobabylon.edu.iq
C=C Stretch (aromatic): Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.
C–O Stretch (ether): Strong absorptions from the methoxy groups are present in the 1000-1300 cm⁻¹ range. uobabylon.edu.iq
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O–H (oxime) | 3200-3600 (broad) |
| C–H (aromatic) | >3000 |
| C–H (aliphatic) | <3000 |
| C=N (oxime) | 1640-1680 |
| C=C (aromatic) | 1450-1600 |
| C–O (ether) | 1000-1300 (strong) |
This table summarizes the key IR absorption frequencies for the functional groups in this compound.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For a pure sample of this compound (C₁₀H₁₃NO₄), the theoretical elemental composition can be calculated. Experimental results from elemental analysis should closely match these theoretical values to confirm the compound's purity and elemental formula.
| Element | Theoretical Percentage |
| Carbon (C) | 56.86% |
| Hydrogen (H) | 6.20% |
| Nitrogen (N) | 6.63% |
| Oxygen (O) | 30.30% |
This table shows the theoretical elemental composition of this compound.
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of this compound and to quantify its presence in samples.
Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. nih.govrsc.orgnih.gov For the analysis of oximes like this compound, GC can be employed to assess purity and quantify the compound. nih.govrsc.orgnih.gov The choice of the stationary phase in the GC column is critical for achieving good separation. Often, derivatization is employed to increase the volatility and thermal stability of the oximes, leading to better chromatographic performance. jfda-online.com Detectors such as the Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) can be used for detection and identification. nih.gov The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification under specific chromatographic conditions.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. nih.govoup.comnih.gov For non-volatile or thermally sensitive compounds like many oxime derivatives, HPLC is often the method of choice. nih.govoup.comnih.gov A typical HPLC system for the analysis of this compound would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a pH modifier. gsconlinepress.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light. The retention time and the peak area in the chromatogram can be used for qualitative and quantitative analysis, respectively.
Hyphenated GC-MS and LC-MS Methodologies
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for the definitive identification and quantification of organic compounds in complex mixtures. researchgate.netnih.gov For the analysis of this compound and its derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) represent the most powerful and widely applied methodologies. nih.gov These techniques provide exceptional sensitivity and specificity, allowing for both the separation of the target analyte from matrix components and its unambiguous structural elucidation based on its mass-to-charge ratio and fragmentation pattern. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. mdpi.com this compound, given its molecular structure, is amenable to GC analysis. The methodology combines the high-resolution separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry.
Research Findings & Methodology
The analysis begins with the injection of the sample, dissolved in a suitable solvent like dichloromethane (B109758) or ethanol (B145695), into the heated GC inlet where it is vaporized. notulaebotanicae.ro The vaporized analytes are then transported by an inert carrier gas, typically helium, through a capillary column. cmbr-journal.com The choice of column is critical for achieving optimal separation. A non-polar or medium-polarity column, such as one with a 5% phenyl-polymethylsiloxane stationary phase (e.g., HP-5MS or DB-5MS), is generally effective for separating aromatic compounds like benzaldoxime (B1666162) derivatives. mdpi.combirmingham.ac.uk
As the separated compounds elute from the column, they enter the mass spectrometer's ion source. Electron Impact (EI) is a common ionization technique where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. chromatographyonline.com The resulting ions—the molecular ion (M+) and various fragment ions—are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum that serves as a chemical fingerprint.
A typical GC-MS analysis of a benzaldoxime derivative would involve a programmed temperature ramp to ensure efficient separation of the analyte from any impurities or related substances. cmbr-journal.com
Interactive Table 1: Proposed GC-MS Parameters for this compound Analysis
| Parameter | Value/Condition | Reference |
|---|---|---|
| GC System | Agilent 7890A or similar | mdpi.com |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | mdpi.com |
| Carrier Gas | Helium at a constant flow of 1 mL/min | cmbr-journal.com |
| Injection Mode | Splitless or Split (e.g., 5:1) | notulaebotanicae.ro |
| Injector Temperature | 280 °C | notulaebotanicae.ro |
| Oven Program | Initial 60°C, ramp at 10°C/min to 280°C, hold for 5 min | cmbr-journal.com |
| MS System | Agilent 5975C or similar | mdpi.com |
| Ionization Mode | Electron Impact (EI) at 70 eV | eurl-pesticides.eu |
| Ion Source Temperature | 230 °C | notulaebotanicae.ro |
| Mass Scan Range | m/z 40-500 | chromatographyonline.com |
The mass spectrum of this compound (Molecular Weight: 211.22 g/mol ) under EI conditions would be expected to show a molecular ion peak at m/z 211. Key fragmentation pathways for benzaldoxime and related structures often involve cleavages alpha to the aromatic ring and rearrangements. researchgate.netmiamioh.edu Expected fragments would arise from the loss of methoxy groups (-CH₃O), methyl radicals (-CH₃), and cleavage of the oxime bond.
Interactive Table 2: Predicted Mass Fragments for this compound in GC-MS (EI)
| m/z | Proposed Fragment | Structural Origin | Reference |
|---|---|---|---|
| 211 | [M]⁺ | Molecular Ion | arizona.edu |
| 196 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group | libretexts.org |
| 180 | [M - OCH₃]⁺ or [M - CH₃ - O]⁺ | Loss of a methoxy radical | miamioh.edu |
| 181 | [M - C₂H₆]⁺ or [M - NO]⁺ | Loss of neutral molecules | miamioh.edu |
| 165 | [M - CH₃ - OCH₃]⁺ | Sequential loss of methyl and methoxy groups | libretexts.org |
| 152 | [M - C₂H₅NO]⁺ | Cleavage related to the oxime moiety | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a complementary and often more versatile technique, particularly for compounds that are less volatile, thermally labile, or highly polar. dtu.dk It combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. For quantitative studies, tandem mass spectrometry (LC-MS/MS) is frequently employed, offering unparalleled selectivity and sensitivity through Multiple Reaction Monitoring (MRM). eurl-pesticides.eu
Research Findings & Methodology
In LC-MS, the sample is dissolved in a suitable mobile phase and injected into the LC system. The separation occurs on a chromatographic column, most commonly a reversed-phase column (e.g., C18), where analytes are separated based on their hydrophobicity. chromatographyonline.com A gradient elution using a mixture of an aqueous solvent (often with an additive like formic acid to improve ionization) and an organic solvent (like acetonitrile or methanol) is typical. dtu.dk
The eluent from the LC column is directed into the mass spectrometer's ion source. Unlike GC-MS, LC-MS requires an interface to remove the large volume of solvent and ionize the analyte. Electrospray Ionization (ESI) is the most common technique for polar molecules like this compound, as it is a "soft" ionization method that typically keeps the molecule intact, producing a prominent protonated molecule [M+H]⁺ in positive ion mode. dtu.dk
For quantitative analysis using LC-MS/MS, the [M+H]⁺ ion (the precursor ion) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with a gas like argon to generate characteristic product ions, which are then detected in the second mass analyzer. eurl-pesticides.eu This process enhances specificity by monitoring a specific fragmentation pathway unique to the target analyte.
Interactive Table 3: Proposed LC-MS/MS Parameters for this compound Analysis
| Parameter | Value/Condition | Reference |
|---|---|---|
| LC System | UHPLC system (e.g., Waters Acquity, Shimadzu Nexera) | chromatographyonline.com |
| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | chromatographyonline.com |
| Mobile Phase A | Water with 0.1% Formic Acid | dtu.dk |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | dtu.dk |
| Flow Rate | 0.3 mL/min | nih.gov |
| Gradient | 5% B to 95% B over 10 minutes | chromatographyonline.com |
| MS System | Triple Quadrupole (QqQ) Mass Spectrometer | dtu.dk |
| Ionization Mode | Electrospray Ionization (ESI), Positive | eurl-pesticides.eu |
| MRM Transition (Quantifier) | m/z 212 → 196 | eurl-pesticides.eulibretexts.org |
| MRM Transition (Qualifier) | m/z 212 → 181 | eurl-pesticides.eumiamioh.edu |
The combination of GC-MS for volatile profiling and fragmentation analysis, alongside LC-MS/MS for sensitive and specific quantification of the parent compound and its non-volatile derivatives, provides a comprehensive analytical strategy for the characterization of this compound.
Computational Chemistry and Theoretical Studies on 3,4,5 Trimethoxybenzaldoxime
Molecular Docking Investigations for Ligand-Enzyme Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijrti.org This method is instrumental in drug discovery and involves the prediction of the binding mode and affinity between a ligand and a target, such as an enzyme. researchgate.net The process can help in identifying potential biological targets and understanding the mechanism of action of a compound. ijrti.orgmdpi.com
In the context of 3,4,5-Trimethoxybenzaldoxime and its derivatives, molecular docking studies have been employed to investigate their potential as antimicrobial agents. For instance, docking studies have revealed that related compounds exhibit high binding affinity scores against enzymes like sterol 14-α demethylase and DNA gyrase B, which are crucial for microbial survival. lookchem.com These computational predictions are valuable in suggesting a mechanism for the observed biological activities and in the rational design of new, more potent derivatives. mdpi.com The docking process typically involves preparing the 3D structures of the ligand and the protein, followed by the use of scoring functions to estimate the binding affinity. ijrti.org
Table 1: Representative Molecular Docking Data
| Target Enzyme | Ligand | Docking Score (kcal/mol) | Interacting Residues |
| Sterol 14-α demethylase | Derivative of this compound | -8.5 | TYR132, HIS377 |
| DNA Gyrase B | Derivative of this compound | -9.2 | ASP73, GLY77, THR165 |
Note: The data in this table is illustrative and based on typical findings from molecular docking studies of similar compounds. Actual values for this compound would require specific computational experiments.
Quantum Chemical Calculations (e.g., DFT studies for electronic structure, reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. q-chem.com DFT methods are widely used due to their balance of accuracy and computational efficiency, making them suitable for studying large molecules. q-chem.comakj.az These calculations can provide valuable information about various molecular properties. crimsonpublishers.com
For a molecule like this compound, DFT calculations can be used to determine:
Optimized Molecular Geometry: Finding the most stable three-dimensional arrangement of the atoms. researchgate.net
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. crimsonpublishers.com
Molecular Electrostatic Potential (MEP): The MEP map helps in identifying the electron-rich and electron-deficient regions of a molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. crimsonpublishers.com
Table 2: Calculated Quantum Chemical Parameters for a Representative Molecule
| Parameter | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Electronegativity (χ) | 4.0 |
| Chemical Hardness (η) | 2.2 |
Note: This table presents example data that would be obtained from DFT calculations. Specific values for this compound would be subject to the chosen functional and basis set.
Conformational Analysis and Stereochemical Considerations (e.g., E/Z isomers)
The presence of the carbon-nitrogen double bond (C=N) in the oxime group of this compound gives rise to geometric isomerism. slideshare.net These isomers are designated as E (entgegen, opposite) and Z (zusammen, together) based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the double bond. libretexts.orglibretexts.org
E/Z Isomerism: The relative orientation of the hydroxyl group of the oxime and the trimethoxyphenyl group determines whether the isomer is E or Z. This stereochemistry can significantly influence the molecule's physical, chemical, and biological properties. The stability and interconversion of these isomers can be studied using computational methods. mdpi.com For instance, the (E)-3,4,5-Trimethoxybenzaldehyde oxime is a known configuration. lookchem.com
Structure Activity Relationship Sar Studies of 3,4,5 Trimethoxybenzaldoxime Derivatives
Impact of Methoxy (B1213986) Substituents on Biological Activities and Inhibitory Profiles
The presence and positioning of methoxy groups on an aromatic ring significantly influence a molecule's interaction with biological targets. Methoxy groups are known to increase the polarity of a compound, which can enhance its binding to hydrophobic residues within an enzyme's active site. mdpi.com This increased interaction can lead to a greater inhibitory effect.
For instance, in studies of flavonoids, methoxy substitution has been shown to improve the inhibitory activity against xanthine (B1682287) oxidase. mdpi.com The methoxy group, being an electron-donating group, can also modulate the electronic properties of the molecule, which is a critical factor in its binding affinity and reactivity. The 3,4,5-trimethoxy substitution pattern, in particular, is a key feature in many compounds that interact with the colchicine (B1669291) binding site of tubulin.
The number and position of methoxy groups are also critical. Studies on benzimidazole (B57391) derivatives have shown that varying the number of methoxy and/or hydroxy groups significantly affects their biological activity. irb.hr
Table 1: Effect of Methoxy Substitution on Biological Activity
| Compound Class | Biological Target | Effect of Methoxy Group | Reference |
|---|---|---|---|
| Flavonoids | Xanthine Oxidase | Increased inhibitory activity | mdpi.com |
| α2-Adrenoreceptor Antagonists (e.g., Piperoxan) | α2-Adrenoreceptors | Decreased potency | nih.gov |
| Benzimidazole Derivatives | Various (e.g., cancer cell lines) | Activity is dependent on the number and position | irb.hr |
SAR in Isoxazoloquinone Derivatives for Antiproliferative Activity
Isoxazoloquinone derivatives, which can be synthesized from precursors like 3,4,5-trimethoxybenzaldoxime, have shown promise as antiproliferative agents. SAR studies on these compounds have revealed key structural features that govern their activity.
In a series of novel isoxazoloquinone derivatives, it was found that a 3-aromatic substituent on the isoxazole (B147169) ring resulted in much stronger cell growth inhibitory activity compared to a 3-alkyl substituent. nih.gov Furthermore, extending the carbon chain between the 3-aromatic substituent and the isoxazole ring led to a significant reduction in antiproliferative activity. nih.gov This suggests that a compact structure with direct attachment of an aromatic moiety to the isoxazole ring is beneficial for activity.
One particular derivative, ZSW, which combines the structural features of the natural products STA-21 and Aulosirazole, was found to bind to the SH2 domain of STAT3, a key protein in cancer cell signaling. nih.govresearchgate.net This binding leads to the degradation of STAT3 and inhibits the proliferation of triple-negative breast cancer cells. nih.govresearchgate.net
Table 2: SAR of Isoxazoloquinone Derivatives
| Structural Feature | Impact on Antiproliferative Activity | Example/Observation | Reference |
|---|---|---|---|
| Substituent at position 3 of the isoxazole ring | Aromatic substituent is superior to an alkyl substituent | Compound 4b (aromatic) showed stronger activity than 4a (alkyl) | nih.gov |
| Linker between the 3-aromatic substituent and the isoxazole ring | Increasing the linker length reduces activity | Compound 4c, with an extended carbon chain, had a higher IC50 value | nih.gov |
| Overall Structure | Combination of structural motifs from natural products can enhance activity | ZSW, a hybrid of STA-21 and Aulosirazole structures, is a potent STAT3 inhibitor | nih.govresearchgate.net |
SAR in Dihydroisoxazole (B8533529) Derivatives as Tubulin Polymerization Inhibitors
The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore for inhibitors of tubulin polymerization, a key target in cancer chemotherapy. Dihydroisoxazole derivatives incorporating this group have been extensively studied.
The synthesis of dihydroisoxazole analogues of iso-combretastatin A-4 (isoCA-4) has yielded potent tubulin polymerization inhibitors. researchgate.net In these analogues, the 3,4,5-trimethoxyphenyl group typically occupies one of the aryl binding sites at the colchicine binding site on tubulin. The nature of the second aromatic ring and the substituents on the dihydroisoxazole ring are critical for activity.
Table 3: SAR of Dihydroisoxazole-based Tubulin Inhibitors
| Structural Feature | Impact on Tubulin Polymerization Inhibition | Example/Observation | Reference |
|---|---|---|---|
| 3,4,5-Trimethoxyphenyl Group | Essential for binding to the colchicine site | A common feature in many potent tubulin inhibitors | researchgate.net |
| Second Aromatic Ring | Nature and substitution pattern are critical | Modifications affect binding affinity and overall activity | researchgate.net |
| Dihydroisoxazole Ring Substituents | Influence conformation and interaction with the binding site | Can be optimized to improve potency | researchgate.net |
General SAR Considerations for Oxime O-Ethers in Various Biological Contexts
Oxime O-ethers are a versatile class of compounds with a wide range of biological activities, including antifungal, antibacterial, antidepressant, and anticancer effects. mdpi.com The >C=N-O-R moiety is a key structural feature that influences the biological properties of these molecules. mdpi.com
The nature of the R group in the oxime O-ether is a primary determinant of its biological activity. For example, in a series of O-benzyl ethers of oximes derived from piperidin-4-one, the most active antifungal compound had a methoxy group at the 4-position of the phenyl ring. mdpi.com This highlights the importance of the electronic and steric properties of the substituent on the ether portion of the molecule.
Table 4: General SAR of Oxime O-Ethers
| Structural Feature | Impact on Biological Activity | Example/Observation | Reference |
|---|---|---|---|
| R group of the O-ether | Crucial for determining the type and potency of activity | O-benzyl ethers with specific substitutions showed good antifungal activity | mdpi.com |
| Oxime Geometry (E/Z) | Can significantly affect biological activity | One isomer may be more active than the other | tubitak.gov.tr |
| Overall Molecular Properties | Lipophilicity and shape are important for target interaction | Modifications can improve cell permeability and binding |
Influence of Hydroxyl Substituents vs. Methoxy Analogues on Enzyme Inhibition
The choice between a hydroxyl (-OH) and a methoxy (-OCH3) group at a specific position on an aromatic ring can have a profound impact on enzyme inhibition. While both are oxygen-containing substituents, their electronic and hydrogen-bonding properties differ significantly.
Hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, which can lead to strong interactions with key residues in an enzyme's active site. mdpi.com In many cases, the presence of hydroxyl groups at specific positions is crucial for potent inhibitory activity. For example, in flavonoids, hydroxyl groups at the C5 and C7 positions of the A-ring are generally important for high xanthine oxidase inhibitory activity. mdpi.com
In contrast, methoxy groups are only hydrogen bond acceptors and are more lipophilic than hydroxyl groups. The increased polarity and ability to interact with hydrophobic residues can sometimes lead to enhanced inhibitory activity compared to their hydroxyl counterparts. mdpi.com However, the replacement of a hydroxyl group with a methoxy group can also lead to a decrease in activity if the hydrogen-donating ability of the hydroxyl group is critical for binding.
For instance, in the context of CYP3A enzymes, flavonoids with multiple hydroxyl groups tend to be more potent inhibitors than those with fewer or no hydroxyl groups. akjournals.com The presence of a methoxy group at the 4'-position was found to reduce the inhibitory effect on CYP3 enzymes. akjournals.com
Table 5: Comparison of Hydroxyl and Methoxy Substituents on Enzyme Inhibition
| Substituent | Properties | Impact on Enzyme Inhibition | Example | Reference |
|---|---|---|---|---|
| Hydroxyl (-OH) | Hydrogen bond donor and acceptor | Can form strong interactions with active site residues, often leading to potent inhibition. | Hydroxyl groups at C5 and C7 of flavonoids enhance xanthine oxidase inhibition. | mdpi.com |
| Methoxy (-OCH3) | Hydrogen bond acceptor, more lipophilic | Can increase interaction with hydrophobic residues, sometimes enhancing inhibition. Can also decrease activity if H-bonding is crucial. | A 4'-methoxy group in flavonoids reduces CYP3A enzyme inhibition. | akjournals.com |
Biological and Enzyme Inhibition Investigations of 3,4,5 Trimethoxybenzaldoxime and Analogues
Inhibition of 1-Deoxy-D-xylulose-5-phosphate Synthase (DXP Synthase)
1-Deoxy-d-xylulose-5-phosphate (DXP) synthase is a key enzyme in the methylerythritol phosphate (MEP) pathway, which is essential for the biosynthesis of isoprenoids in many pathogenic bacteria and parasites. nih.gov This makes it a promising target for the development of novel antimicrobial agents. nih.gov
Inactivity of 3,4,5-Trimethoxybenzaldoxime as a DXP Synthase Inhibitor
Research into a series of benzaldoxime (B1666162) analogues as potential inhibitors of DXP synthase has revealed that this compound is inactive against this enzyme. nih.gov Studies evaluating its inhibitory capacity showed no significant activity at concentrations up to 100 µM. nih.gov This lack of activity is attributed to the presence of methoxy (B1213986) groups in place of hydroxyl groups on the phenyl ring. nih.gov
Comparative Analysis with Hydroxylated Benzaldoxime Analogues and SAR Insights
In contrast to the inactivity of this compound, its hydroxylated counterparts, particularly trihydroxybenzaldoximes, have demonstrated potent inhibitory activity against DXP synthase. nih.gov This highlights the critical role of the hydroxyl groups for effective inhibition.
Structure-activity relationship (SAR) studies have provided the following insights:
Hydroxyl Groups are Essential: Analogues where the hydroxyl groups are replaced by methoxy groups, such as this compound, are inactive. nih.gov
Position of Hydroxyl Groups: Both 2,4,5-trihydroxybenzaldoxime and 3,4,5-trihydroxybenzaldoxime show inhibitory activity, with IC50 values of 16.3 µM and 40.5 µM, respectively. nih.gov
Single Oxime Moiety: A single oxime moiety is sufficient for potent inhibition of DXP synthase. nih.gov
These findings underscore that the electronic and hydrogen-bonding properties of the hydroxyl groups are crucial for the interaction with the enzyme's active site. The substitution of these groups with bulkier and less polar methoxy groups appears to disrupt the necessary binding interactions for inhibition. nih.gov
Mechanistic Hypotheses for DXP Synthase Inhibition by Related Compounds
The active hydroxylated benzaldoxime analogues have been identified as reversible, low micromolar inhibitors of DXP synthase. nih.gov Their mechanism of action is distinct from other known inhibitors of this enzyme. nih.gov
Competitive Inhibition against d-GAP: Trihydroxybenzaldoximes act as competitive inhibitors with respect to d-glyceraldehyde 3-phosphate (d-GAP), one of the substrates of DXP synthase. nih.govnih.gov
Uncompetitive or Noncompetitive against Pyruvate: The inhibition is either uncompetitive or noncompetitive with respect to the other substrate, pyruvate. nih.gov This suggests that these inhibitors bind to the enzyme after the formation of the enzyme-pyruvate complex. nih.govnih.gov
Redox Cycling Mechanism: More recent studies propose a redox cycling mechanism for the inhibitory action of trihydroxybenzaldoximes. nih.gov It is hypothesized that the catechol moiety of the inhibitor undergoes oxidation, and the oxidized form induces the decarboxylation of the lactyl-ThDP intermediate in the enzyme's active site. nih.gov The oxime moiety then accepts electrons from the resulting carbanion, leading to the formation of acetyl-ThDP, which hydrolyzes to acetate. nih.gov This process essentially acts as a substrate-wasting mechanism, inhibiting the formation of the final product, DXP. johnshopkins.edu
Antiproliferative Activities of Isoxazoloquinone Derivatives
While this compound itself is not directly studied for antiproliferative activity, a derivative incorporating the 3,4,5-trimethoxyphenyl moiety, 3-(3,4,5-Trimethoxyphenyl)isoxazolo[4,5-g]quinoline-4,9-dione (referred to as ZSW), has been synthesized and evaluated for its effects on cancer cell lines. This isoxazoloquinone derivative has shown promising antiproliferative activity, particularly against triple-negative breast cancer (TNBC) cells.
Antimicrobial and Antioxidant Activities of Isoxazoline (B3343090) Derivatives Synthesized from Related Precursors
Isoxazoline derivatives, which can be synthesized from chalcone precursors, have been investigated for their biological activities. Chalcones bearing a 3,4,5-trimethoxy phenyl ring are relevant precursors in this context.
One such chalcone, (E)-1-(isoxazol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, has demonstrated potent antibacterial and antioxidant activities. mdpi.comresearchgate.net This compound exhibited a minimum inhibitory concentration (MIC) of 1 µg/mL against certain bacteria and an IC50 of 5 µg/mL in antioxidant assays. mdpi.comresearchgate.net
Furthermore, a series of trans-3-(2,4,6-trimethoxyphenyl)-4,5-dihydroisoxazole derivatives have been synthesized and evaluated. nih.gov One of these derivatives, trans-3-(2,4,6-trimethoxyphenyl)4,5-dihydroisoxazolo-4,5-bis[carbonyl-(4′phenyl)thiosemicarbazide, showed activity against some bacterial species and also demonstrated good antioxidant activity in both DPPH and ABTS assays. nih.gov
Enzyme Inhibition Studies of Related Benzoyl Hydrazone Compounds (e.g., anticholinesterase, tyrosinase, urease)
Benzoyl hydrazones synthesized from precursors structurally similar to this compound, such as 3,5-dimethoxy-4-hydroxybenzaldehyde, have been evaluated for their enzyme inhibitory potential. nih.govtubitak.gov.tr These studies are relevant due to the structural analogy of the substituted phenyl ring.
A series of benzoyl hydrazone compounds (7a-7m) were synthesized and tested for their inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and urease. nih.gov
Anticholinesterase Activity: Compound 7f in the series demonstrated the most significant inhibitory activity against both AChE and BChE enzymes. nih.gov
Antioxidant Activity: Several compounds in the series, notably 7j, 7e, and 7m, showed strong antioxidant potential in various assays, including β-carotene-linoleic acid and ABTS cation radical scavenging activities. nih.gov
These findings suggest that the substituted phenyl moiety, when incorporated into a benzoyl hydrazone scaffold, can lead to compounds with significant enzyme inhibitory and antioxidant properties. nih.gov
Table of Compounds
| Compound Name | Structure |
| This compound | C10H13NO4 |
| 2,4,5-Trihydroxybenzaldoxime | C7H7NO4 |
| 3,4,5-Trihydroxybenzaldoxime | C7H7NO4 |
| 3-(3,4,5-Trimethoxyphenyl)isoxazolo[4,5-g]quinoline-4,9-dione (ZSW) | C21H16N2O6 |
| (E)-1-(isoxazol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | C15H15NO5 |
| trans-3-(2,4,6-trimethoxyphenyl)4,5-dihydroisoxazolo-4,5-bis[carbonyl-(4′phenyl)thiosemicarbazide | C32H33N9O7S2 |
| Benzoyl Hydrazones (general) | - |
| 3,5-dimethoxy-4-hydroxybenzaldehyde | C9H10O4 |
Investigations into Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition by Related Compounds
Research into the anti-inflammatory potential of compounds structurally related to this compound has explored the modification of existing non-steroidal anti-inflammatory drugs (NSAIDs) to enhance their activity and selectivity. One approach involves the conjugation of NSAIDs with 3,4,5-trimethoxybenzyl alcohol, a moiety selected for its presence in other compounds with anti-inflammatory and gastroprotective properties. mdpi.comresearchgate.net This strategy aims to create bulkier, more lipophilic molecules that may exhibit increased inhibition of cyclooxygenase-2 (COX-2), the inducible enzyme isoform highly active during inflammatory responses, while showing lower inhibition of the constitutive COX-1 isoform, thereby potentially reducing gastrointestinal side effects. mdpi.com
In one such study, derivatives of ibuprofen (B1674241), ketoprofen (B1673614), and naproxen were synthesized. researchgate.netnih.gov These NSAIDs were linked via an amide bond to an amino acid, which was then esterified with 3,4,5-trimethoxybenzyl alcohol. mdpi.comresearchgate.net The resulting novel compounds were evaluated for their in vitro inhibitory effects on both COX and lipoxygenase (LOX) enzymes. researchgate.netnih.gov
The findings indicated that these structural modifications could significantly enhance anti-inflammatory activity compared to the parent drugs. researchgate.net For instance, certain ketoprofen and ibuprofen derivatives demonstrated a marked increase in COX-2 inhibition. researchgate.netnih.gov The ketoprofen derivative, compound 19 , showed 94% inhibition of COX-2, a substantial increase from the 49% inhibition exhibited by ketoprofen itself. researchgate.net Similarly, the ibuprofen derivative, compound 21 , inhibited COX-2 by 67%, compared to 46% for ibuprofen. researchgate.net In contrast, the inhibitory activity against COX-1 was generally reduced or absent in these new derivatives. researchgate.net While the derivatives were found to be only moderate or weak LOX inhibitors, their activity was still greater than that of the parent NSAIDs. researchgate.net
Table 1: In Vitro COX and LOX Inhibition by NSAID-3,4,5-Trimethoxybenzyl Alcohol Conjugates
Data sourced from Molecules (2022). researchgate.net
Another area of investigation has focused on 2-(trimethoxyphenyl)-thiazole derivatives as potential NSAIDs. mdpi.comnih.gov In an effort to develop safer anti-inflammatory agents, these compounds were assessed for their direct inhibitory activity against ovine COX-1 and human recombinant COX-2. mdpi.com The study revealed that several of these thiazole (B1198619) analogues were effective inhibitors of both COX isoforms. mdpi.comnih.gov Specifically, compounds A2 , A3 , A6 , and A8 demonstrated potent COX-2 inhibition with IC50 values below 30 μM. mdpi.com Compound A3 was noted for having a good COX-2 selectivity index, comparable to the reference drug meloxicam (B1676189). mdpi.comnih.gov The introduction of an aromatic substituent at a specific position on the thiazole ring was found to increase potency towards both COX isoenzymes. nih.gov
Table 2: In Vitro COX Inhibition (IC50) by 2-(Trimethoxyphenyl)-Thiazole Derivatives
Data sourced from Molecules (2017). mdpi.com
Applications in Chemical Synthesis and Medicinal Chemistry
Role as a Synthetic Intermediate for Pharmaceutical Compounds
The 3,4,5-trimethoxyphenyl structure is a cornerstone in the synthesis of several important pharmaceutical agents. While 3,4,5-Trimethoxybenzaldoxime is a direct derivative, its precursor, 3,4,5-Trimethoxybenzaldehyde (B134019), is a more commonly cited starting material in established synthetic routes.
The most significant role of 3,4,5-Trimethoxybenzaldehyde is as a key intermediate in the production of Trimethoprim [2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine], a potent antibacterial drug. wikipedia.orgmdma.ch Trimethoprim functions as a selective inhibitor of bacterial dihydrofolate reductase, an enzyme essential for the synthesis of tetrahydrofolate, which is required for DNA and protein synthesis. mdma.ch
Multiple synthetic pathways to Trimethoprim begin with 3,4,5-Trimethoxybenzaldehyde. chemicalbook.com
Condensation with Propionitrile Derivatives : One common method involves the condensation of 3,4,5-Trimethoxybenzaldehyde with a 3-anilinopropionitrile. google.com The resulting benzylidene intermediate is then cyclized through a reaction with guanidine (B92328) to form the pyrimidine (B1678525) ring of Trimethoprim. chemicalbook.comgoogle.com
Knoevenagel Condensation Routes : Another approach utilizes the Knoevenagel condensation. In one variation, 3,4,5-Trimethoxybenzaldehyde is condensed with malononitrile. The product is then partially reduced, and subsequent reaction with guanidine yields Trimethoprim. chemicalbook.com A similar pathway involves condensing the aldehyde with ethyl cyanoacetate, followed by reduction of the double bond and heterocyclization with guanidine to complete the synthesis. chemicalbook.com
Alternative Intermediates : A patented process describes reacting 3,4,5-Trimethoxybenzaldehyde with 3,3'-(phenylenediimino)dipropanenitrile in the presence of an alkaline condensing agent. The resulting condensation product is then reacted with guanidine to produce Trimethoprim in high yield. google.com
These synthetic strategies highlight the central role of the 3,4,5-trimethoxybenzaldehyde scaffold in constructing the final, complex architecture of Trimethoprim.
Building Block for Novel Bioactive Heterocycles
The 3,4,5-trimethoxyphenyl moiety is a privileged scaffold in drug discovery, frequently incorporated into novel heterocyclic compounds to impart or enhance biological activity. Its presence is a recurring theme in the development of agents targeting cancer, inflammation, and other diseases.
Researchers have extensively used the 3,4,5-trimethoxyphenyl group as a foundational element in the design of new anti-cancer agents. Its incorporation into various heterocyclic systems has led to compounds with significant antiproliferative activity.
Pyrrolizine Derivatives : Two series of novel pyrrolizines featuring the 3,4,5-trimethoxyphenyl moiety were synthesized and evaluated for cytotoxic activity. Benzamide (B126) derivatives within this class showed potent cytotoxicity against multiple cancer cell lines, including drug-resistant ones (MCF-7/ADR), while being less toxic to normal cells. nih.gov
Thiazole-Pyrimidine Hybrids : A series of new 3,4,5-trimethoxyphenyl thiazole-pyrimidine derivatives were synthesized and tested for their anticancer activity. mdpi.com Certain compounds with a substituted piperazine (B1678402) moiety demonstrated the best antiproliferative effects. One compound, in particular, showed promising cytostatic activity against multiple cell lines in the NCI-60 screen, with significant growth inhibition against a non-small cell lung cancer (NSCL) cell line. mdpi.comresearchgate.net
3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines : Inspired by the structure of Combretastatin A-4, a series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as tubulin polymerization inhibitors. One lead compound exhibited potent antiproliferative activity against HeLa, MCF-7, and A549 cell lines. nih.govtandfonline.com
The 3,4,5-trimethoxybenzyl moiety has been identified in compounds with anti-inflammatory properties, often acting as selective COX-2 inhibitors. mdpi.com This has prompted its use in the development of new anti-inflammatory drugs.
NSAID Conjugates : Derivatives of common non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen (B1673614) were synthesized by connecting them via an amino acid linker to 3,4,5-trimethoxybenzyl alcohol. mdpi.comresearchgate.net These novel conjugates were found to be more potent anti-inflammatory agents than the parent drugs, with one ketoprofen derivative reducing rat paw edema by 91% (compared to 47% for ketoprofen alone). mdpi.com
Triazole Carboxamides : A series of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides were synthesized and showed remarkable anti-inflammatory activity, in some cases exceeding that of the standard drug celecoxib. These compounds also exhibited a low incidence of gastric ulceration compared to indomethacin. nih.gov
Aryl-Thiazoles : Researchers synthesized a series of 2-(trimethoxyphenyl)-thiazole derivatives and evaluated their anti-inflammatory properties. All tested compounds showed varying degrees of anti-inflammatory activity, with two compounds demonstrating more potent action than meloxicam (B1676189) in reducing the acute phase bone marrow response, phagocytic capacity, and nitro-oxidative stress in an experimental rat model. researchgate.net
The 3,4,5-trimethoxyphenyl group is a critical pharmacophore for tubulin polymerization inhibitors, as it effectively mimics the trimethoxylated A-ring of colchicine (B1669291), a natural product that binds to tubulin and disrupts microtubule formation. nih.gov This has made it a popular building block for designing new anticancer agents that target the microtubule cytoskeleton.
Benzo[b]thiophene Derivatives : A series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives were developed as potent inhibitors of tubulin polymerization. These compounds were found to bind to the colchicine site of tubulin, inhibit the growth of various cancer cell lines at nanomolar concentrations, and cause cell cycle arrest in the G2/M phase. nih.gov
Bioactive Heterocycles : Novel bioactive heterocycles containing the 3,4,5-trimethoxyphenyl fragment have been synthesized to target tubulin. One lead compound, a 2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide, exhibited potent antiproliferative activity against MGC-803 cancer cells with an IC₅₀ value of 0.45 μM and was shown to be a novel tubulin polymerization inhibitor binding to the colchicine site with an IC₅₀ of 3.35 μM. nih.gov
Pyrrolizine Derivatives : In addition to their multi-kinase inhibitory activity, certain pyrrolizine derivatives bearing the 3,4,5-trimethoxyphenyl moiety were also found to exhibit moderate inhibition of tubulin polymerization. nih.gov
Table 1: Activity of Selected 3,4,5-Trimethoxyphenyl Derivatives as Tubulin Polymerization Inhibitors
| Compound Class | Lead Compound Example | Biological Activity | Reported IC₅₀ Values |
|---|---|---|---|
| 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Compound 9p | Antiproliferative activity against various cancer cell lines. nih.gov | HeLa: 0.09 μM, MCF-7: 0.12 μM, A549: 0.15 μM nih.gov |
| 2-Benzoyl-benzo[b]thiophenes | Compound 4g (3-methyl-4-methoxy derivative) | Potent antiproliferative activity. nih.gov | L1210: 19 nM, HeLa: 16 nM, CEM: 19 nM nih.gov |
| Benzo[d]oxazol-thio-acetamides | Compound 4d | Tubulin polymerization inhibition. nih.gov | 3.35 μM (tubulin polymerization); 0.45 μM (antiproliferative, MGC-803 cells) nih.gov |
Directing Group in Metal-Catalyzed Organic Reactions
In modern organic synthesis, the selective functionalization of otherwise inert C–H bonds is a primary goal. This is often achieved through the use of directing groups, which are functional groups on a molecule that coordinate to a transition metal catalyst and position it to react at a specific C–H bond, typically one that is nearby (ortho-). snnu.edu.cn
The oxime functional group, as found in this compound, is an effective directing group for transition-metal-catalyzed C–H functionalization. nih.govnih.gov In these reactions, the nitrogen and/or oxygen atoms of the oxime can chelate to a metal center, such as palladium(II) or rhodium(III), forming a stable five- or six-membered metallacycle intermediate. snnu.edu.cnrsc.org This intermediate brings the metal catalyst into close proximity to an ortho C–H bond on the trimethoxyphenyl ring, facilitating its cleavage and subsequent functionalization (e.g., arylation, alkylation, or amination). nih.govrsc.org
A key advantage of using oximes is that they can act as "transformable" or "transient" directing groups. nih.govnih.gov After the C–H functionalization reaction is complete, the oxime group can be readily converted back into a ketone or aldehyde, or transformed into other useful functional groups like amines or alcohols. nih.gov This versatility allows for the introduction of new substituents at a specific position on the aromatic ring, followed by the removal or modification of the directing group, adding significant power and efficiency to multi-step synthetic sequences. snnu.edu.cnnih.gov
Contribution to Chemical Library Synthesis for Drug Discovery
The 3,4,5-trimethoxyphenyl (TMP) moiety, a key structural feature of this compound and its precursor 3,4,5-trimethoxybenzaldehyde, is a highly valued scaffold in the generation of chemical libraries for drug discovery. Its prevalence is particularly notable in the search for new anticancer agents, where it has been identified as a crucial pharmacophore for interaction with biological targets like tubulin. researchgate.net Medicinal chemists utilize the TMP group as a foundational building block to systematically synthesize large arrays of structurally diverse compounds, which are then screened for therapeutic potential. researchgate.net
The synthesis of these libraries often involves using 3,4,5-trimethoxybenzaldehyde as a starting material to introduce the TMP moiety into various molecular frameworks. nih.govnih.gov This strategy allows for the creation of numerous analogs where different chemical groups are combined with the constant TMP core, enabling a thorough exploration of the structure-activity relationship (SAR).
Research Findings: TMP-Containing Chemical Libraries
Several research endeavors have focused on developing chemical libraries incorporating the 3,4,5-trimethoxyphenyl structure to discover novel therapeutic agents. These libraries are typically designed to target specific biological pathways implicated in diseases like cancer.
Pyrrolizine-Based Libraries:
In one study, two series of new pyrrolizine derivatives featuring the 3,4,5-trimethoxyphenyl moiety were synthesized and evaluated for their cytotoxic activity. nih.gov The synthetic strategy involved reacting appropriate precursor molecules with 3,4,5-trimethoxybenzaldehyde to create a library of Schiff bases and corresponding benzamide derivatives. nih.gov The resulting compounds were screened against various cancer cell lines, leading to the identification of several potent candidates. nih.gov The research highlighted that the benzamide derivatives generally exhibited higher cytotoxicity than the Schiff bases. nih.gov
Table 1: Cytotoxicity of Selected Pyrrolizine Derivatives Bearing the 3,4,5-Trimethoxyphenyl Moiety
| Compound | Target Cancer Cell Line | IC₅₀ (μM) |
|---|---|---|
| 16a | MCF-7/ADR | 0.52 - 6.26 |
| 16b | MCF-7/ADR | 0.52 - 6.26 |
| 16d | MCF-7/ADR | 0.52 - 6.26 |
Source: Data extracted from mechanistic studies on pyrrolizine derivatives. nih.gov
Thiazole-Pyrimidine Hybrid Libraries:
Another approach involved the synthesis of a novel series of hybrid molecules combining the 3,4,5-trimethoxyphenyl group with thiazole (B1198619) and pyrimidine rings. nih.gov This library was designed based on the knowledge that the TMP moiety is a key feature of tubulin inhibitors like colchicine. nih.gov The synthesized compounds were subjected to in vitro anticancer activity screening. Several compounds containing a substituted piperazine element demonstrated significant antiproliferative effects. nih.gov One compound, in particular, showed promising cytostatic activity against multiple cell lines in the National Cancer Institute's (NCI) 60-cell line screen. nih.gov
Table 2: Growth Inhibition by Selected Thiazole-Pyrimidine Derivatives
| Compound | Target Cancer Cell Line | Growth Inhibition (GI₅₀) Value |
|---|---|---|
| 4b | HOP-92 (NSCLC) | 86.28% at 10 μM |
| 4a | HCT-116 (Colorectal) | 40.87% at 10 μM |
| 4h | SK-BR-3 (Breast) | 46.14% at 10 μM |
Source: Data from NCI-60 cell line screening of 3,4,5-trimethoxyphenyl thiazole pyrimidines. nih.gov
The systematic development of these chemical libraries underscores the strategic importance of the 3,4,5-trimethoxyphenyl scaffold. By using this privileged structure as an anchor, researchers can efficiently generate and test a multitude of new chemical entities, accelerating the process of identifying lead compounds for the development of new medicines. researchgate.netnih.gov
Future Research Directions and Therapeutic Potential
Exploration of Novel Reaction Pathways and Derivatizations for Enhanced Bioactivity
The future development of 3,4,5-Trimethoxybenzaldoxime as a therapeutic lead hinges on the exploration of novel synthetic transformations that can generate a diverse library of derivatives. The oxime functional group is a versatile handle for a variety of chemical reactions beyond its simple formation from the parent aldehyde. Investigating these pathways is a critical step toward understanding structure-activity relationships (SAR) and enhancing bioactivity.
Key areas for exploration include:
O-Alkylation and O-Acylation: The hydroxyl group of the oxime is amenable to ether and ester formation. This allows for the introduction of a wide array of substituents to probe steric and electronic requirements at potential binding sites. O-alkylation with moieties known to improve pharmacokinetic properties or introduce new binding interactions is a primary avenue for investigation.
Cycloaddition Reactions: The C=N bond of the oxime can participate in cycloaddition reactions, such as [3+2] cycloadditions with alkynes or alkenes, to generate complex five-membered heterocyclic rings like isoxazolines and isoxazoles. These scaffolds are prevalent in many known bioactive compounds.
Reductive Amination: Reduction of the oxime functionality provides the corresponding aminomethyl-3,4,5-trimethoxybenzene. This primary amine is a crucial building block for the synthesis of amides, sulfonamides, and other nitrogen-containing analogues, significantly expanding the accessible chemical space.
Beckmann Rearrangement: Treatment of the aldoxime with various acids can induce the Beckmann rearrangement, yielding N-(3,4,5-trimethoxyphenyl)formamide. This transformation provides a route to substituted amides, which are a different class of compounds with distinct biological profiles.
The parent aldehyde, 3,4,5-trimethoxybenzaldehyde (B134019), is a well-established intermediate in the synthesis of numerous bioactive molecules, including the antibacterial drug Trimethoprim. medchemexpress.com By applying diverse reaction pathways to the oxime derivative, researchers can generate novel molecular architectures that retain the critical 3,4,5-trimethoxyphenyl pharmacophore while presenting new functionalities for biological target interaction.
Advanced Mechanistic Studies of Molecular Interactions with Biological Targets
A significant gap in the current understanding of this compound is the lack of detailed mechanistic studies to identify its specific biological targets and elucidate its mode of action at a molecular level. While its parent aldehyde is known to have antimicrobial activity and its structural motif is associated with antitubulin effects, the precise interactions of the oxime remain uncharacterized. medchemexpress.comncats.io
Future research should prioritize the following:
Target Identification: High-throughput screening and proteomics-based approaches can be employed to identify the primary protein targets of this compound within relevant cell lines (e.g., cancer cells, microbial pathogens).
Molecular Docking Simulations: In silico molecular docking studies are essential to predict and rationalize the binding of this compound to potential biological targets. Such studies can provide insights into the binding affinity, orientation, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex. For example, docking against tubulin at the colchicine-binding site, a known target for related trimethoxyphenyl compounds, would be a logical starting point. ncats.io
Biophysical and Enzymatic Assays: Following in silico predictions, binding affinities must be validated experimentally using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Subsequent enzymatic assays can then confirm whether the binding event leads to inhibition or modulation of the target's function.
An illustrative table for a hypothetical molecular docking study is presented below.
| Target Protein | Putative Binding Site | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| β-Tubulin | Colchicine (B1669291) Site | -7.5 | Cys241, Leu248, Ala316 |
| EGFR Kinase | ATP-binding pocket | -6.8 | Met793, Leu718, Gly796 |
| Dihydrofolate Reductase | Active Site | -6.2 | Ile50, Phe31, Ser49 |
This table is for illustrative purposes to show potential research data and does not represent published results.
Design and Synthesis of Next-Generation Analogues with Improved Selectivity and Potency
Building upon SAR data from initial derivatization efforts and mechanistic insights, the rational design and synthesis of next-generation analogues can lead to compounds with superior therapeutic profiles. The goal is to optimize the this compound scaffold to enhance potency against the desired biological target while minimizing off-target effects, thereby improving selectivity.
Key strategies for analogue design include:
Scaffold Hopping and Bioisosteric Replacement: The oxime linker can be replaced with other functional groups (e.g., hydrazone, amide, thiazole) to explore different geometries and electronic properties while maintaining key binding interactions. Similarly, the trimethoxyphenyl ring could be replaced with other bioisosteric groups to fine-tune activity and metabolic stability.
Fragment-Based Growth: If a specific binding pocket is identified, small chemical fragments can be systematically added to the core scaffold to establish new, favorable interactions with the target protein, thereby increasing binding affinity and potency.
Conformational Restriction: Introducing cyclic constraints or rigid linkers into derivatives can lock the molecule into a bioactive conformation. This often leads to an increase in potency and selectivity by reducing the entropic penalty of binding.
Research into related structures has shown that even minor modifications to the trimethoxyphenyl scaffold can lead to significant changes in biological activity, highlighting the importance of precise analogue design. nih.gov
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
Modernizing the synthesis of this compound and its derivatives through the integration of flow chemistry and green chemistry principles is a crucial direction for future research. These methodologies offer significant advantages over traditional batch processing, including improved safety, higher yields, better scalability, and reduced environmental impact.
Future efforts should focus on:
Continuous Flow Synthesis: Developing a continuous flow process for the oximation of 3,4,5-trimethoxybenzaldehyde would allow for rapid production, precise control over reaction parameters (temperature, pressure, stoichiometry), and safer handling of reagents like hydroxylamine (B1172632). This can be extended to multi-step flow sequences for the direct synthesis of more complex derivatives.
Green Chemistry Approaches: The synthesis of oximes can be made more sustainable by exploring solvent-free reaction conditions, such as grinding reactants together, or by using water as a solvent. karazin.ua The use of natural acid catalysts derived from fruit juices has also been reported as an environmentally benign method for promoting oxime formation. nih.gov Furthermore, developing biocatalytic routes, for instance using aldoxime dehydratases for subsequent transformations, aligns with green chemistry principles by utilizing enzymes under mild conditions. nih.gov
A comparison of synthetic methodologies is outlined in the table below.
| Methodology | Advantages | Disadvantages | Applicability to this compound |
| Traditional Batch | Well-established, simple setup | Lower efficiency, safety concerns, solvent waste | Current standard method |
| Flow Chemistry | High throughput, enhanced safety, precise control, easy scale-up | Higher initial equipment cost | High potential for efficient and safe large-scale production |
| Solvent-Free Grinding | Environmentally friendly, simple, often rapid | May not be suitable for all substrates or large scales | Promising for lab-scale green synthesis |
| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts | Limited enzyme stability and substrate scope | Potential for specific, clean transformations of the oxime |
By embracing these modern synthetic strategies, the production of this compound and its next-generation analogues can become more efficient, cost-effective, and environmentally responsible, facilitating their translation from laboratory research to potential therapeutic applications.
Q & A
Q. What are the standard synthetic routes for preparing 3,4,5-Trimethoxybenzaldoxime with high purity?
The synthesis typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride under acidic or neutral conditions. Key steps include:
- Reagent preparation : Use 3,4,5-trimethoxybenzaldehyde (purity >98%, CAS 86-81-7) as the starting material .
- Reaction optimization : Adjust pH to 4–6 using sodium acetate buffer to favor oxime formation. Monitor progress via thin-layer chromatography (TLC) or HPLC .
- Purification : Recrystallize the product from ethanol/water mixtures to achieve >95% purity, as confirmed by melting point analysis (mp 118–120°C) and NMR spectroscopy .
Q. How can researchers verify the purity and structural integrity of this compound?
- Analytical methods :
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound in large-scale syntheses?
- Parameter variation : Test temperature (25–60°C), reaction time (4–24 hours), and stoichiometry (1:1 to 1:1.2 aldehyde:hydroxylamine).
- Catalysis : Investigate Lewis acids (e.g., ZnCl) or microwave-assisted synthesis to reduce time and improve efficiency .
- Scale-up challenges : Monitor exothermicity during hydroxylamine addition to avoid decomposition. Use inert atmospheres (N) to prevent oxidation .
Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability)?
- Solubility discrepancies : Test in multiple solvents (e.g., DMSO, ethanol, chloroform) under controlled humidity. Conflicting data may arise from hygroscopicity or polymorphism .
- Stability studies : Perform accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolysis to the aldehyde) indicate moisture sensitivity, necessitating anhydrous storage .
Q. What are the key considerations for designing bioactivity assays involving this compound?
- Biological relevance : Prioritize assays linked to its potential as a nitric oxide synthase inhibitor or metal-chelating agent, based on structural analogs .
- Dose optimization : Test concentrations from 1–100 µM in cell-based assays, accounting for cytotoxicity (determine IC via MTT assays) .
- Control experiments : Include the parent aldehyde (3,4,5-trimethoxybenzaldehyde) to isolate the oxime’s biological contribution .
Q. How can computational modeling predict the reactivity of this compound in coordination chemistry?
- DFT calculations : Use Gaussian or ORCA to model electron density maps and predict binding sites for metal ions (e.g., Cu, Fe).
- Molecular docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450) to guide experimental validation .
- Parameter validation : Cross-check computed bond lengths/angles with crystallographic data from related oxime-metal complexes .
Methodological Challenges and Solutions
Q. What strategies mitigate instability during long-term storage of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
